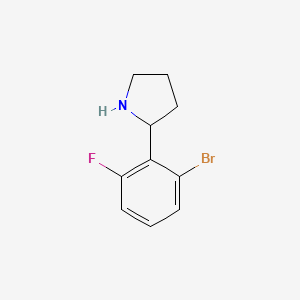
2-(2-Bromo-6-fluorophenyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Bromo-6-fluorophenyl)pyrrolidine is a chemical compound that features a pyrrolidine ring substituted with a 2-bromo-6-fluorophenyl group. Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is widely used in medicinal chemistry due to its ability to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates . The presence of both bromine and fluorine atoms in the phenyl ring can significantly influence the compound’s reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-6-fluorophenyl)pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed from various cyclic or acyclic precursors.
Introduction of the 2-Bromo-6-fluorophenyl Group: The phenyl ring can be functionalized with bromine and fluorine atoms through electrophilic aromatic substitution reactions.
Coupling Reaction: The final step involves the coupling of the 2-bromo-6-fluorophenyl group with the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Bromo-6-fluorophenyl)pyrrolidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the phenyl ring can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The pyrrolidine ring can be oxidized to form pyrrolidone derivatives or reduced to form tetrahydropyrrole derivatives.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogenation reactions using palladium on carbon or lithium aluminum hydride are common.
Cross-Coupling: Palladium catalysts, such as palladium acetate or palladium chloride, are used in the presence of a base like potassium carbonate or cesium carbonate.
Major Products
Substitution Reactions: Products include various substituted phenylpyrrolidines depending on the nucleophile used.
Oxidation and Reduction: Products include pyrrolidone and tetrahydropyrrole derivatives.
Cross-Coupling: Products include biaryl or diaryl derivatives with extended conjugation.
Applications De Recherche Scientifique
2-(2-Bromo-6-fluorophenyl)pyrrolidine has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential drug candidates targeting various diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Material Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly those involving pyrrolidine derivatives.
Mécanisme D'action
The mechanism of action of 2-(2-Bromo-6-fluorophenyl)pyrrolidine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes, receptors, or ion channels, to exert its effects . The presence of the pyrrolidine ring can enhance binding affinity and selectivity through interactions with specific amino acid residues in the target protein . The bromine and fluorine atoms can further modulate the compound’s electronic properties and reactivity, influencing its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Bromo-6-chlorophenyl)pyrrolidine: Similar structure but with a chlorine atom instead of fluorine.
2-(2-Fluoro-6-methylphenyl)pyrrolidine: Similar structure but with a methyl group instead of bromine.
2-(2-Bromo-6-methoxyphenyl)pyrrolidine: Similar structure but with a methoxy group instead of fluorine.
Uniqueness
2-(2-Bromo-6-fluorophenyl)pyrrolidine is unique due to the presence of both bromine and fluorine atoms in the phenyl ring. This combination can significantly influence the compound’s reactivity, electronic properties, and biological activity. The fluorine atom can enhance metabolic stability and lipophilicity, while the bromine atom can facilitate various substitution reactions .
Propriétés
Formule moléculaire |
C10H11BrFN |
|---|---|
Poids moléculaire |
244.10 g/mol |
Nom IUPAC |
2-(2-bromo-6-fluorophenyl)pyrrolidine |
InChI |
InChI=1S/C10H11BrFN/c11-7-3-1-4-8(12)10(7)9-5-2-6-13-9/h1,3-4,9,13H,2,5-6H2 |
Clé InChI |
OBIFVJJAWAAFGV-UHFFFAOYSA-N |
SMILES canonique |
C1CC(NC1)C2=C(C=CC=C2Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


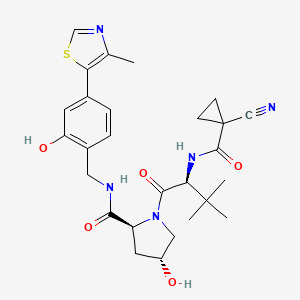
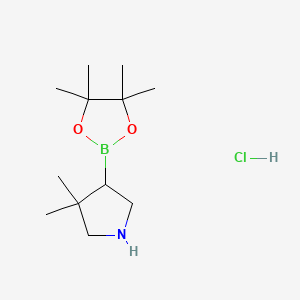
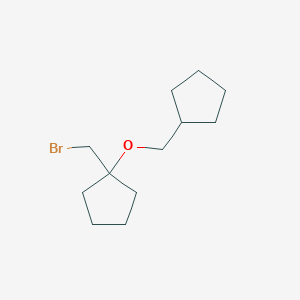

![6-Bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B13494747.png)
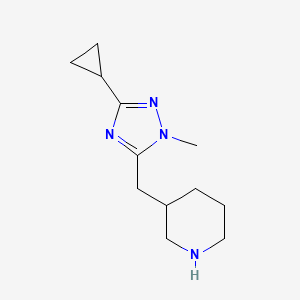
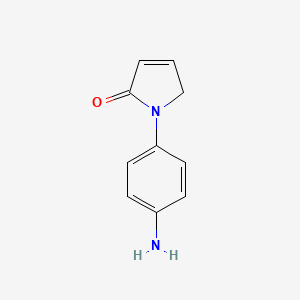
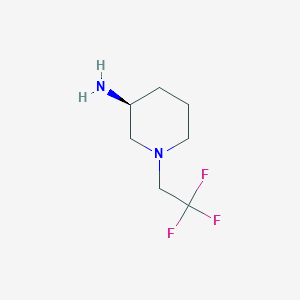
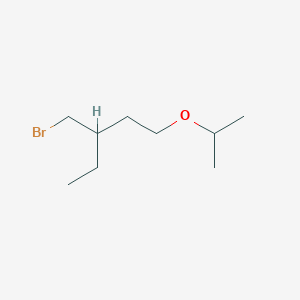
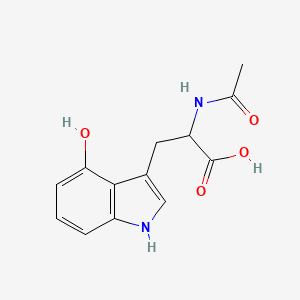
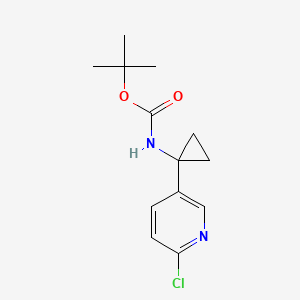
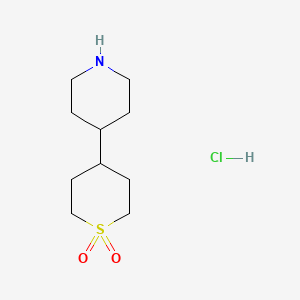
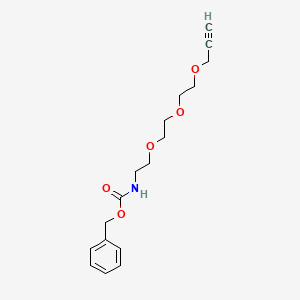
![4-Amino-1-[4-(benzenesulfonyl)piperazin-1-yl]butan-1-one;2,2,2-trifluoroacetic acid](/img/structure/B13494818.png)
